tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate
Description
Chemical Structure and Properties The compound tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate (C28H38N2O7, molecular weight 526.62 g/mol) features a piperidine ring core modified with two key protective groups:
- A tert-butoxycarbonyl (Boc) group at the 1-position of the piperidine.
- A benzyloxycarbonyl (Cbz) -protected amino group on a 4-methoxy-4-oxobutyl side chain at the 4-position.
This structure is characteristic of intermediates used in peptide and peptidomimetic synthesis, where the Boc and Cbz groups serve as orthogonal protecting agents for amines during multi-step reactions . The methoxy-oxobutyl moiety may enhance solubility or modulate steric effects in drug discovery contexts.
Coupling reactions (e.g., carbodiimide-mediated amidation) to attach the Cbz-protected amino acid derivative to the piperidine scaffold.
Protection/deprotection strategies to install the Boc group .
Applications span medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK9) or proteasome-targeting agents, where piperidine derivatives are common scaffolds .
Properties
IUPAC Name |
tert-butyl 4-[4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,17,19H,10-16H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVHJBSUUOYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by various coupling reactions to introduce the benzyloxycarbonyl and methoxy groups .
Industrial Production Methods: Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalytic columns (e.g., zinc-hydroxyapatite) for selective deprotection are employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile building block .
Biology and Medicine: In biological and medical research, tert-Butyl4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate is studied for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of tert-Butyl4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the piperidine ring can interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Structural Analogues: Key Differences and Similarities
Functional Group Impact on Reactivity and Bioactivity
Boc vs. Cbz Protection :
- The Boc group (tert-butyl carbonate) is base-labile, while the Cbz group (benzyloxycarbonyl) is acid-labile. This orthogonality allows sequential deprotection in multi-step syntheses .
- Compounds with Cbz groups (e.g., the target compound) show enhanced stability in basic conditions compared to those with Boc-only protection .
- Thiazole-containing analogues () exhibit distinct electronic properties due to aromatic heterocycles, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
Chemical Identity
tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutyl)piperidine-1-carboxylate is a complex organic compound characterized by a piperidine ring and multiple functional groups. Its molecular formula is with a molecular weight of approximately 348.437 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl amino group, and a methoxy oxobutyl substituent, which contribute to its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer, neurodegenerative diseases, and metabolic disorders.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Some studies show that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
- Antitumor Activity : A study involving related piperidine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential applications in oncology.
- Neuroprotective Effects : Research has indicated that similar compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models.
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₂O₄ |
| Molecular Weight | 348.437 g/mol |
| Density | 1.14 g/cm³ |
| Boiling Point | 472.8 °C at 760 mmHg |
| Flash Point | 239.7 °C |
Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Neuroprotective | Protects against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
